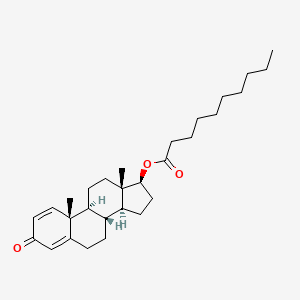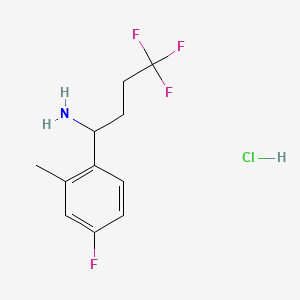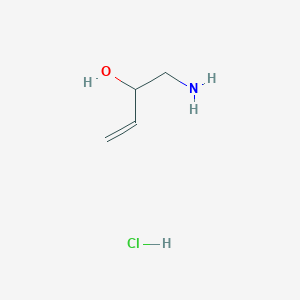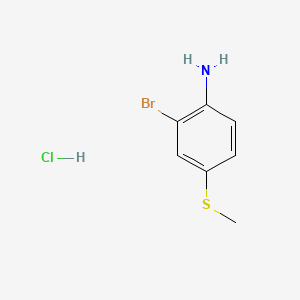
17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate: is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is known for its potent anabolic properties and is often used in various scientific and medical applications. The compound is characterized by its ability to promote muscle growth and enhance physical performance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate typically involves the esterification of 17beta-Hydroxyandrosta-1,4-dien-3-one with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, it is used to study the effects of anabolic steroids on muscle growth and development.
Medicine: Medically, it is used in hormone replacement therapy and to treat conditions such as muscle wasting and osteoporosis.
Industry: In the pharmaceutical industry, it is used in the formulation of various steroid-based medications.
Wirkmechanismus
The mechanism of action of 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate involves its binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The compound also influences the regulation of other hormones and growth factors involved in muscle development.
Vergleich Mit ähnlichen Verbindungen
Testosterone: The primary male sex hormone with similar anabolic properties.
Nandrolone Decanoate: Another anabolic steroid with a similar structure but different pharmacokinetics.
Boldenone Undecylenate: An anabolic steroid with a similar mechanism of action but different ester chain length.
Uniqueness: 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate is unique due to its specific ester chain, which influences its pharmacokinetics and duration of action. This makes it particularly suitable for certain medical and research applications where prolonged activity is desired.
Eigenschaften
Molekularformel |
C29H44O3 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h16,18,20,23-26H,4-15,17,19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 |
InChI-Schlüssel |
VKWCNFMTXKYURM-MPZZESAYSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)

![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)

![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)

![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)


![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)


